![molecular formula C16H19N3O2S2 B2997223 (Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 854002-48-5](/img/structure/B2997223.png)
(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a thiazolidine derivative that has shown promise in various applications, including as a pharmacological tool and in medicinal chemistry.
Scientific Research Applications
Anticancer Properties
The thioxothiazolidinone core is associated with anticancer activity. This compound could be investigated for its cytotoxic effects on cancer cell lines, its ability to induce apoptosis, and its potential to inhibit cell proliferation. Studies may also delve into its interaction with specific cancer-related molecular targets and its effects on tumor growth in vivo .
Anti-inflammatory and Analgesic Effects
Compounds with a thioxothiazolidinone backbone have shown anti-inflammatory and analgesic effects. The compound could be tested in models of inflammation and pain to evaluate its therapeutic potential. Its mode of action could involve the inhibition of inflammatory cytokines or key enzymes in the pain pathway .
Antidiabetic Activity
Thioxothiazolidinones have been reported to exhibit antidiabetic activity. The compound could be assessed for its ability to modulate blood glucose levels, its effects on insulin sensitivity, and its potential to protect against diabetes-related complications. It might act by influencing metabolic pathways or enhancing the secretion of insulin .
Antioxidant Potential
The antioxidant capacity of thioxothiazolidinone derivatives is another area of interest. This compound could be analyzed for its ability to scavenge free radicals, its protective effects against oxidative stress, and its potential role in preventing diseases associated with oxidative damage .
Anti-HIV Agents
Some thioxothiazolidinone derivatives have shown promise as anti-HIV agents. The compound could be explored for its potential to inhibit HIV replication, its effects on viral enzymes, and its use in combination therapies to enhance antiretroviral treatment efficacy .
Antiviral Applications
Beyond anti-HIV activity, the broad antiviral potential of thioxothiazolidinones can be investigated. This includes studying the compound’s effectiveness against a range of DNA and RNA viruses, its mechanism of viral inhibition, and its therapeutic index in preclinical models .
Neuroprotective Effects
The morpholine group present in the compound suggests possible neuroprotective applications. Research could focus on its ability to prevent neurodegeneration, its protective effects in models of neurological disorders, and its influence on neurotransmitter systems .
properties
IUPAC Name |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-15-14(12-13-2-4-17-5-3-13)23-16(22)19(15)7-1-6-18-8-10-21-11-9-18/h2-5,12H,1,6-11H2/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCRYLYGWAYBTK-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-morpholinopropyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one |
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